2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid
Overview
Description
“2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is a chemical compound with the empirical formula C10H7ClN2O2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(cc1Cl)-n2cccn2
. The InChI key for this compound is JBLRHBKKTPDCTI-UHFFFAOYSA-N
.
Physical And Chemical Properties Analysis
“2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is a solid substance . It has a molecular weight of 222.63 . The compound should be stored in a sealed container in a dry environment at 2-8°C .
Scientific Research Applications
-
Synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles
- Application : This compound is used in the synthesis of 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .
- Method : The synthesis involves a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .
- Results : The reaction afforded previously inaccessible 2-(1H-pyrazol-4-yl)-1H-benzimidazoles in good yields .
-
- Application : Pyrazole derivatives, such as 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, are known to exhibit various biological properties .
- Method : These compounds are often synthesized and then tested in vitro or in vivo for their biological activity .
- Results : Pyrazole derivatives have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
-
Antileishmanial and Antimalarial Activities
- Application : Some hydrazine-coupled pyrazoles, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown potent antileishmanial and antimalarial activities .
- Method : The compounds were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
- Results : Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
-
- Application : Coumarin-substituted hydrazone derivatives, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown antimicrobial activities .
- Method : The compounds were synthesized and their antimicrobial activities were evaluated against various bacterial strains .
- Results : The compounds did not show any noticeable activity up to 50 μg/mL concentration .
-
- Application : The derivatives of 1,3-diazole, which can be synthesized using 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid, have shown antidiabetic activities .
- Method : The compounds were synthesized and their antidiabetic activities were evaluated .
- Results : The compounds have shown promising antidiabetic activities .
- Synthesis of Other Chemical Compounds
- Application : “2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid” is used in the synthesis of other chemical compounds .
- Method : The specific methods of application or experimental procedures vary depending on the compound being synthesized .
- Results : The results or outcomes obtained also vary depending on the compound being synthesized .
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-7(13-5-1-4-12-13)2-3-8(9)10(14)15/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLRHBKKTPDCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377015 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
CAS RN |
313674-12-3 | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313674-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(1H-pyrazol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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